6-Bromo-3-(difluoromethyl)-2-methoxypyridine
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Overview
Description
6-Bromo-3-(difluoromethyl)-2-methoxypyridine is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom at the 6th position, a difluoromethyl group at the 3rd position, and a methoxy group at the 2nd position on the pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(difluoromethyl)-2-methoxypyridine typically involves multi-step organic reactions One common synthetic route starts with the bromination of 2-methoxypyridine to introduce the bromine atom at the 6th positionThe reaction conditions often involve the use of reagents such as bromine, difluoromethylating agents, and appropriate solvents under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Industrial production methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(difluoromethyl)-2-methoxypyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds and other complex structures .
Scientific Research Applications
6-Bromo-3-(difluoromethyl)-2-methoxypyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological pathways and as a probe to investigate enzyme activities and protein interactions.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the development of agrochemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(difluoromethyl)-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulate receptor activities, and influence cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde
- 6-Bromo-3-fluoro-2-methylpyridine
- 6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Uniqueness
6-Bromo-3-(difluoromethyl)-2-methoxypyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and physical properties. The presence of the methoxy group at the 2nd position and the difluoromethyl group at the 3rd position differentiates it from other similar compounds and influences its behavior in chemical reactions and biological systems .
Properties
Molecular Formula |
C7H6BrF2NO |
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Molecular Weight |
238.03 g/mol |
IUPAC Name |
6-bromo-3-(difluoromethyl)-2-methoxypyridine |
InChI |
InChI=1S/C7H6BrF2NO/c1-12-7-4(6(9)10)2-3-5(8)11-7/h2-3,6H,1H3 |
InChI Key |
LRMSNNWLWNDQGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)Br)C(F)F |
Origin of Product |
United States |
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